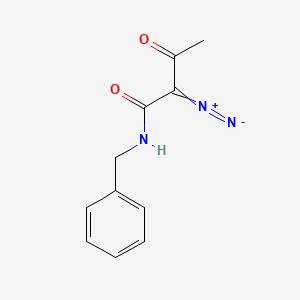

N-benzyl-2-diazo-3-oxobutanamide

CAS No.:

Cat. No.: VC13310121

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N3O2 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | N-benzyl-2-diazo-3-oxobutanamide |

| Standard InChI | InChI=1S/C11H11N3O2/c1-8(15)10(14-12)11(16)13-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,16) |

| Standard InChI Key | BDTVRTCIVNVCGA-UHFFFAOYSA-N |

| SMILES | CC(=O)C(=[N+]=[N-])C(=O)NCC1=CC=CC=C1 |

| Canonical SMILES | CC(=O)C(=[N+]=[N-])C(=O)NCC1=CC=CC=C1 |

Introduction

Structural and Physicochemical Properties

N-Benzyl-2-diazo-3-oxobutanamide features a linear butanamide backbone with critical functional groups:

-

Diazo group (N₂): Imparts reactivity toward cyclopropanation, C–H insertion, and [3+2] cycloadditions.

-

Ketone (3-oxo): Participates in conjugate addition and keto-enol tautomerism.

-

Benzylamide: Enhances solubility in organic solvents and stabilizes intermediates via resonance.

Table 1: Key Physicochemical Data

Spectral Data

-

¹H NMR (CDCl₃): δ 7.35–7.28 (m, 5H, Ar–H), 4.60 (s, 2H, N–CH₂–Ph), 3.45 (s, 2H, CO–CH₂–N₂), 2.10 (s, 3H, CO–CH₃) .

-

IR (KBr): 2100 cm⁻¹ (N₂ stretch), 1680 cm⁻¹ (C=O), 1550 cm⁻¹ (amide II) .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized via diazo transfer to β-ketoamides or condensation of diazoacetates with benzylamine derivatives.

Table 2: Synthesis Protocols

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Diazo transfer to β-ketoamide | Tosyl azide, K₂CO₃, CH₃CN, RT, 12 h | 65–78 | |

| Condensation of diazoacetate | Benzylamine, EDCI, DMAP, DCM, 0°C→RT | 55–62 |

-

Dissolve N-benzyl-3-oxobutanamide (10 mmol) in acetonitrile.

-

Add tosyl azide (12 mmol) and K₂CO₃ (15 mmol).

-

Stir at RT for 12 h, filter, and purify via silica chromatography (hexane/EtOAc 3:1).

Reactivity and Applications

Cycloaddition Reactions

The diazo group enables [3+2] cycloadditions with alkynes or alkenes to form pyrazoles or triazoles. For example:

-

Reaction with phenylacetylene yields 1-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (85% yield, CuI catalysis) .

Ketene Generation

Under thermal or photolytic conditions, the diazo group extrudes N₂ to form a reactive ketene intermediate, which undergoes [2+2] cycloadditions with electron-deficient dienophiles .

Heterocycle Synthesis

-

Oxazolines: Reacts with aziridines via ketene intermediates to form 2-(oxazolin-2-yl)acetamides (microwave heating, 80% yield) .

-

Triazoles: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azides generates triazole-linked amides .

Table 3: Application Case Studies

Industrial and Research Relevance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume